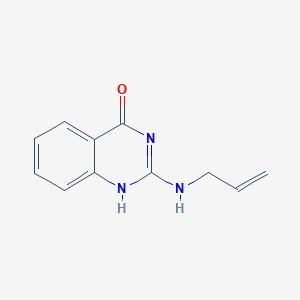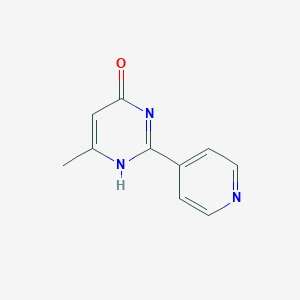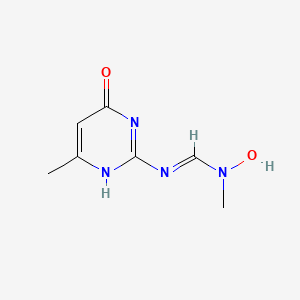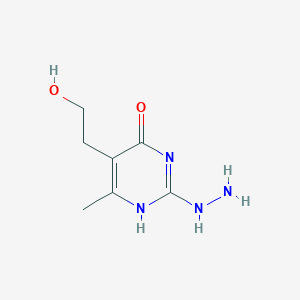![molecular formula C6H8N4S B7786840 [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea CAS No. 5451-36-5](/img/structure/B7786840.png)
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea is a chemical compound with the molecular formula C6H8N4S. It is also known by its IUPAC name, 1H-pyrrole-2-carbaldehyde thiosemicarbazone . This compound features a pyrrole ring and an amino group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea typically involves the reaction of pyrrole-2-carbaldehyde with thiosemicarbazide. The reaction is carried out in ethanol at room temperature, followed by heating and stirring for several hours . The mixture is then cooled to room temperature, and the precipitate is filtered off to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and thiourea groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve solvents like ethanol or water and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrrole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit unique chemical and biological properties . These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea: This compound is similar in structure but contains a methyl group on the pyrrole ring.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Uniqueness
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea is unique due to its specific functional groups and the ability to form metal complexes. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
5451-36-5 |
|---|---|
Molecular Formula |
C6H8N4S |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
(1H-pyrrol-2-ylmethylideneamino)thiourea |
InChI |
InChI=1S/C6H8N4S/c7-6(11)10-9-4-5-2-1-3-8-5/h1-4,8H,(H3,7,10,11) |
InChI Key |
DYBBJPJQYIJFJO-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C=NNC(=S)N |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC(=S)N |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B7786761.png)
![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B7786767.png)
![N-[[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-4-chlorobenzamide](/img/structure/B7786770.png)
![ethyl N-[(2Z)-2-[(morpholin-4-ylamino)methylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786780.png)
![ethyl 2-acetylimino-2-[2-(4-chloro-2-nitrophenyl)hydrazinyl]acetate](/img/structure/B7786787.png)

![(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea](/img/structure/B7786801.png)
![N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-methoxyiminoformamide](/img/structure/B7786807.png)



![ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-enyl)amino]acetate](/img/structure/B7786870.png)

